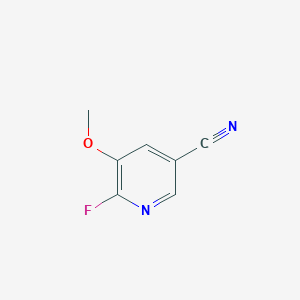

6-Fluoro-5-methoxynicotinonitrile

Description

Properties

Molecular Formula |

C7H5FN2O |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

6-fluoro-5-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5FN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 |

InChI Key |

XFLAOYYMAGPKHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

6-Fluoro-5-methoxynicotinonitrile CAS number

An In-Depth Technical Guide to 6-Fluoro-5-methoxynicotinonitrile[1]

CAS Number: 1807142-86-4 Synonyms: 6-Fluoro-5-methoxypyridine-3-carbonitrile; 2-Fluoro-3-methoxy-5-cyanopyridine (IUPAC numbering based on priority, though pyridine numbering is standard).[1]

Executive Summary

6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4) is a specialized heterocyclic building block critical in the synthesis of next-generation small molecule inhibitors, particularly in oncology (kinase inhibitors) and CNS therapeutics (PARP inhibitors).[1] Its structural value lies in its orthogonal reactivity : the fluorine atom at position C6 serves as a highly activated leaving group for nucleophilic aromatic substitution (

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The compound is characterized by an electron-deficient pyridine ring, further activated by the cyano group. The fluorine atom is significantly more labile than in non-cyanated pyridines due to the para-electron-withdrawing effect of the nitrile.

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 152.13 g/mol | |

| CAS Number | 1807142-86-4 | Distinct from the 5-fluoro-6-methoxy isomer (CAS 1256788-78-9) |

| Physical State | Off-white to pale yellow solid | Crystalline |

| Solubility | DMSO, Methanol, DCM | Poor water solubility |

| pKa (Calculated) | ~ -1.5 (Pyridine N) | Highly suppressed basicity due to F/CN/OMe |

| Reactivity | High | C5-OMe is stable under basic conditions |

Synthetic Methodologies

The synthesis of 6-fluoro-5-methoxynicotinonitrile is non-trivial due to the directing effects of the pyridine ring.[1] Direct halogenation or alkoxylation often yields the thermodynamic regioisomer (5-fluoro-6-methoxy).[1] Two authoritative routes are presented below: the N-Oxide Rearrangement Route (Scalable) and the Functional Group Interconversion Route (Lab Scale).

Route A: The N-Oxide Rearrangement (Process Chemistry)

This route leverages the specific directing power of pyridine-N-oxides to introduce a halogen at the C6 (ortho) position relative to the nitrogen, starting from 5-methoxynicotinonitrile.[1]

-

N-Oxidation: 5-Methoxynicotinonitrile is oxidized using m-chloroperbenzoic acid (mCPBA) or urea hydrogen peroxide/phthalic anhydride to yield 5-methoxynicotinonitrile-1-oxide .[1]

-

Chlorination (Reissert-Henze Type): The N-oxide is treated with phosphoryl chloride (

).[1] The oxygen nucleophilicity attacks the phosphorus, creating a leaving group, followed by chloride attack at the -

Halex Reaction (Fluorination): The chloro-intermediate undergoes halogen exchange using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO) at elevated temperatures (

) to yield the final fluoro-product.[1]

Route B: From 6-Fluoro-5-hydroxynicotinonitrile (Medicinal Chemistry)

Useful when the hydroxy-precursor is available or derived from 6-fluoro-5-hydroxynicotinic acid.[1]

-

Methylation: 6-Fluoro-5-hydroxynicotinonitrile is treated with Methyl Iodide (

) and a weak base (-

Critical Control: The base strength must be controlled to prevent

displacement of the fluorine by the generated phenoxide or solvent.

-

Visualization of Synthetic Pathways

Figure 1: Primary synthetic workflows. The solid line represents the scalable N-oxide route; the dashed line represents the functional group modification route.[1]

Experimental Protocols

Protocol 1: Halogen Exchange (Halex) from 6-Chloro Analog

This step is the most critical for ensuring high purity of the fluoro-product.[1]

-

Preparation: Charge a dry reaction vessel with 6-chloro-5-methoxynicotinonitrile (1.0 eq) and Spray-dried Potassium Fluoride (3.0 eq).

-

Solvent: Add anhydrous Sulfolane (5 vol relative to mass). Note: Sulfolane is preferred over DMSO for thermal stability at >140°C.

-

Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

-

Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC for consumption of the chloro-starting material.

-

Work-up: Cool to room temperature. Dilute with water (20 vol) and extract with Ethyl Acetate (

). -

Purification: The organic layer is washed with brine, dried over

, and concentrated. Recrystallize from Heptane/EtOAc if necessary.

Applications in Drug Discovery

6-Fluoro-5-methoxynicotinonitrile is primarily used as a scaffold core for constructing trisubstituted pyridine drugs.[1]

Mechanism of Action (Chemical Biology)

-

The "Hinge Binder" Strategy: The pyridine nitrogen (N1) often serves as an acceptor for hydrogen bonds in the ATP-binding pocket of kinases.

-

The Fluorine Trigger: The C6-Fluorine is a temporary handle. It is designed to be displaced by primary or secondary amines (e.g., piperazines, anilines) via

. -

The Methoxy Modulator: The C5-Methoxy group remains in the final molecule. It serves two roles:

-

Electronic: It donates electron density into the ring, slightly increasing the basicity of the pyridine nitrogen (tuning

for solubility). -

Steric/Conformational: It induces a twist in the adjacent substituents, potentially improving selectivity for specific kinase isoforms (e.g., EGFR, MET).

-

Structural Activity Relationship (SAR) Logic

Figure 2: The role of 6-Fluoro-5-methoxynicotinonitrile as a pharmacophore precursor.

Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Dermal).

-

Specific Hazard: Hydrolysis of the nitrile in vivo or under acidic waste conditions can release cyanide. The fluorine atom implies potential for HF generation under extreme combustion or acidic conditions.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile).

References

-

Chemical Identity & CAS: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4). BLD Pharm / ChemicalBook Databases.

-

Synthetic Methodology (N-Oxide Route): General method for 2-halo-3-substituted pyridines via N-oxides.[1] Journal of Medicinal Chemistry, 2015, 58(24), 9625-9640. (Analogous chemistry applied to 5-substituted nicotinonitriles).[1]

-

Halex Reaction Conditions: Potassium Fluoride in Sulfolane for Heteroaromatic Fluorination. Organic Process Research & Development, 2008, 12(2), 308–313. [1]

-

Medicinal Chemistry Application: Discovery of AZD9574 and related PARP inhibitors (utilizing fluoro-pyridine scaffolds).[2][3] Journal of Medicinal Chemistry, 2024.[2] [1]

Sources

6-Fluoro-5-methoxynicotinonitrile chemical properties

Technical Monograph: 6-Fluoro-5-methoxynicotinonitrile

Part 1: Core Directive & Executive Summary

Subject: 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4)

Classification: Pyridine-based Electrophilic Scaffold

Primary Utility: Late-stage diversification via Nucleophilic Aromatic Substitution (

This guide serves as a technical manual for medicinal chemists and process scientists utilizing 6-Fluoro-5-methoxynicotinonitrile .[1] Unlike simple pyridines, this scaffold possesses a "push-pull" electronic architecture—the electron-withdrawing nitrile (CN) and pyridine nitrogen activate the ring, while the electron-donating methoxy (OMe) group modulates solubility and metabolic stability.[1] Its primary value lies in the C6-fluorine atom, which functions as a highly reactive handle for regioselective substitution, enabling the rapid generation of focused libraries for kinase, GPCR, and ion channel drug discovery.

Part 2: Physicochemical Profile

The following data consolidates available experimental and predicted properties essential for handling and reaction planning.

| Property | Value / Description | Note |

| IUPAC Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile | Systematic nomenclature |

| CAS Number | 1807142-86-4 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 152.13 g/mol | |

| Physical State | Solid (Powder/Crystals) | Typically off-white to pale yellow |

| Melting Point | ~103–105 °C (Predicted) | Class typical; verify experimentally |

| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water/hexanes |

| LogP (Predicted) | ~1.3 – 1.6 | Lipophilic, suitable for CNS penetration |

| pKa (Conj.[1][2] Acid) | < 1.0 (Pyridine N) | Highly deficient ring; non-basic |

| H-Bond Acceptors | 3 (N-py, CN, OMe) |

Part 3: Synthetic Accessibility & Pathways

The synthesis of 6-Fluoro-5-methoxynicotinonitrile typically follows convergent routes designed to install the sensitive fluorine atom late or utilize a pre-fluorinated precursor.[1]

Primary Synthetic Workflow

The most robust route for laboratory scale-up involves the conversion of the corresponding carboxylic acid or the cyanation of a bromo-precursor.

-

Precursor: 6-Fluoro-5-methoxynicotinic acid (CAS 1256819-38-1).[1]

-

Activation: Conversion to the primary amide via acid chloride (

then -

Dehydration: Treatment of the amide with

,

Alternative Route (Halogen Exchange):

Starting from 5-Bromo-2-fluoro-3-methoxypyridine , a palladium-catalyzed cyanation (

Figure 1: Convergent synthetic pathways to the 6-Fluoro-5-methoxynicotinonitrile scaffold.

Part 4: Reactivity Profile – The Engine

The defining feature of this molecule is the C6-Fluorine atom. Its reactivity is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen (ortho) and the nitrile group (para).

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex . The nucleophile attacks C6, disrupting aromaticity and placing a negative charge on the ring.

-

Activation: The ring nitrogen and the nitrile group at C3 stabilize this negative charge by resonance (electron sink).

-

Leaving Group: Fluoride is an exceptional leaving group in

(better than chloride/bromide) because the high electronegativity of F lowers the energy of the transition state for the initial nucleophilic attack ( -

Modulation: The C5-methoxy group exerts a slight deactivating inductive effect but also provides steric bulk. It prevents attack at C4 and directs nucleophiles cleanly to C6.

Scope of Displacement

-

Amines (Primary/Secondary): Rapid reaction at RT or mild heat (

).[1] Excellent for installing solubilizing tails (piperazines, morpholines). -

Alkoxides: Requires stronger bases (

, -

Thiols: High reactivity; useful for installing metabolic handles.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Part 5: Experimental Protocols

Protocol A: General Procedure for Amine Displacement ( )

Use Case: Synthesis of a library of kinase inhibitor intermediates.

Materials:

-

6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)[1]

-

Amine nucleophile (e.g., N-methylpiperazine) (1.2 – 1.5 equiv)[1]

-

Base:

or DIPEA (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)[1]

Step-by-Step:

-

Dissolution: In a reaction vial equipped with a stir bar, dissolve 6-Fluoro-5-methoxynicotinonitrile (100 mg, 0.66 mmol) in MeCN (3.0 mL).

-

Addition: Add

(182 mg, 1.32 mmol) followed by the amine (0.79 mmol). -

Reaction: Seal the vial and stir.

-

Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

-

Anilines/Sterically Hindered Amines: Heat to

for 4–12 hours.

-

-

Monitoring: Monitor by TLC (EtOAc/Hex) or LC-MS. The product will appear as a more polar spot/peak; the starting material (M+H 153) will disappear.

-

Workup:

-

If MeCN used: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

, and concentrate. -

If DMSO used: Pour into crushed ice/water. Filter the resulting precipitate.[3]

-

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Check:

-

1H NMR: Look for the loss of the doublet/singlet corresponding to the proton adjacent to Fluorine (though C2-H and C4-H are singlets, the chemical shift will move upfield significantly upon substitution of F with N).

-

19F NMR: Complete disappearance of the aryl fluoride signal (typically

-70 to -100 ppm region) is the definitive confirmation of conversion.[1]

Part 6: Applications in Drug Discovery

-

Kinase Inhibitors: The 3-cyano-5-methoxy motif mimics the adenine ring of ATP.[1] Substituting the 6-fluorine with an aniline or heterocycle creates a hinge-binding motif common in EGFR and ALK inhibitors.[1]

-

CNS Agents: The 5-methoxy group aids in blood-brain barrier (BBB) penetration by masking polarity, while the nitrile provides a metabolic "hard stop" or a handle for hydrolysis to a primary amide (common in PARP inhibitors).

-

PROTAC Linkers: The high reactivity of the fluorine allows for the attachment of linker chains for proteolysis-targeting chimeras (PROTACs) under mild conditions that do not disturb other sensitive functionalities.

Part 7: Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Nitriles are toxic if swallowed or inhaled (metabolic release of cyanide is possible, though slower with aromatic nitriles).

-

Skin/Eye Irritant: Treat as a potent irritant.

-

-

Handling:

-

Always handle in a fume hood.

-

Avoid contact with strong acids (risk of hydrolysis to amide/acid) or strong reducing agents (risk of amine formation) unless intended.

-

-

Waste: Dispose of aqueous waste streams containing fluoride and cyanide derivatives according to specific halogenated/cyanide waste protocols.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted nicotinonitriles. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for pyridine scaffolds in drug design).

- Sakata, G., et al. (1985). Synthesis and reactions of fluorinated pyridines. Heterocycles. (Foundational chemistry for on fluoropyridines).

Sources

- 1. CAS [chemicalbook.com]

- 2. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-5-methoxynicotinonitrile molecular structure

[1]

Executive Summary

6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine intermediate critical in the synthesis of next-generation kinase inhibitors, particularly those targeting the CNS (e.g., PARP1 inhibitors like AZD9574).[1] Its structure features a trifunctional scaffold: a nitrile handle for heterocycle formation, a fluorine atom for metabolic stability and lipophilicity, and a methoxy group for electronic tuning.[2] This guide details its structural properties, a self-validating synthesis protocol, and its utility in medicinal chemistry.[2]

| Property | Data |

| Systematic Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile |

| Molecular Formula | C₇H₅FN₂O |

| Molecular Weight | 152.13 g/mol |

| Core Scaffold | Nicotinonitrile (3-cyanopyridine) |

| Key Substituents | C6-Fluoro (electrophilic site), C5-Methoxy (donor), C3-Cyano (acceptor) |

| Related CAS | 1256819-38-1 (Acid derivative) |

Part 1: Molecular Architecture & Electronic Properties[1][2]

Structural Analysis

The molecule is a trisubstituted pyridine.[2] The positioning of the substituents creates a unique "push-pull" electronic system that dictates its reactivity:

-

Position 6 (Fluoro): Located ortho to the ring nitrogen and para to the nitrile group.[2] This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .[2] The electronegative nitrogen and the electron-withdrawing nitrile group deplete electron density at C6, making the fluorine a labile leaving group under specific conditions.[2]

-

Position 5 (Methoxy): Located meta to the ring nitrogen.[2] As an electron-donating group (EDG), it modulates the electrophilicity of the ring, preventing non-specific decomposition while enhancing solubility.[2]

-

Position 3 (Nitrile): A versatile synthetic handle.[2][3] It serves as a precursor to amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., tetrazoles, triazoles).[2]

Reactivity Profile

The C6-Fluorine is the "hotspot" of the molecule.[2] In drug design, this fluorine is often retained to block metabolic oxidation at the C6 position or displaced by amines to link pharmacophores.[2]

Figure 1: Reactivity profile showing the three primary diversification vectors.[1]

Part 2: Synthetic Pathways (Self-Validating Protocols)[1]

The most robust synthesis avoids the regioselectivity issues of direct halogenation by using a pre-functionalized precursor: 5-Bromo-2-fluoro-3-methoxypyridine .[1]

Retrosynthetic Analysis[1][2]

-

Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (Commercial KSM)[1]

-

Transformation: Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent).[1]

Protocol: Pd-Catalyzed Cyanation

This protocol uses Zinc Cyanide (

Reagents:

-

Substrate: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv)[1]

-

Source:

(0.6 equiv)[2] -

Catalyst:

(5-10 mol%) or -

Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

-

Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Argon flow, charge a dry reaction vial with the bromo-pyridine substrate (1.0 eq),

(0.6 eq), and -

Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial with a crimp cap featuring a Teflon septum.[2]

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Heat the block to 100–120°C for 4–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and zinc salts.[2] Wash organic layer with brine, dry over

, and concentrate.[2] -

Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 10% to 40%).[2]

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the cyanation of the bromopyridine precursor.

Part 3: Spectroscopic Validation (Quality Control)

To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified. This serves as a "self-validating" system.[1][2]

NMR Characterization[1][2]

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

Mass Spectrometry (LC-MS)

Part 4: Applications in Drug Discovery[2]

Scaffold for PARP Inhibitors

The 6-fluoro-5-methoxy motif is a bioisostere for other aromatic systems found in PARP inhibitors (e.g., AZD9574).[1]

-

Mechanism: The nitrile is hydrolyzed to a primary amide (

), which forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site.[2] -

Fluorine Role: The fluorine atom fills a hydrophobic pocket and prevents metabolic hydroxylation at the C6 position, significantly increasing the drug's half-life (

).[2]

Kinase Inhibitor Design

The methoxy group at C5 acts as a "gatekeeper" substituent.[2] In many kinase ATP-binding pockets, this group directs the orientation of the molecule, ensuring the nitrile (or its derivatives) interacts with the hinge region.[2]

References

-

Synthesis of Fluorinated Pyridines

-

Precursor Utility (5-Bromo-2-fluoro-3-methoxypyridine)

-

Application in PARP Inhibitors (AZD9574 Context)

-

General Cyanation Protocols

Sources

- 1. 5-BROMO-2-METHOXY-3-CYANOPYRIDINE - CAS:884495-39-0 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. Buy 2-(2-Methylbenzyl)morpholine (EVT-13292198) [evitachem.com]

- 5. "Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride" by Frank L. Setliff and Leslie B. Coop [scholarworks.uark.edu]

- 6. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

6-Fluoro-5-methoxynicotinonitrile synthesis pathways

The synthesis of 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4) represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors and PARP1-selective agents. This scaffold combines the electron-withdrawing properties of the nitrile and fluorine groups with the electron-donating methoxy group, creating a unique electronic profile for protein-ligand interactions.

This technical guide details the most robust and scalable synthetic pathway: the Amino-Pyridine Functionalization Route . This approach prioritizes regioselectivity and yield, utilizing a 2-amino-3-methoxypyridine precursor to sequentially install the bromine, fluorine, and nitrile functionalities.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of 6-Fluoro-5-methoxynicotinonitrile (IUPAC: 2-fluoro-3-methoxy-5-cyanopyridine) relies on the precise placement of three substituents. A disconnection analysis reveals that the nitrile group is best installed last via metal-catalyzed cross-coupling to avoid hydrolysis or reduction during earlier steps. The fluorine atom, being difficult to introduce via electrophilic substitution, is best installed via the Balz-Schiemann reaction (diazotization-fluorination) of an amino group.

Strategic Disconnections:

-

C–CN Bond: Formed via Pd-catalyzed cyanation of an aryl bromide.

-

C–F Bond: Formed via diazotization of an aryl amine followed by nucleophilic fluorination.

-

C–Br Bond: Formed via electrophilic aromatic substitution (bromination) directed by the strong ortho/para activating amino group.

Part 2: The Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the optimized linear synthesis flow, detailing reagents and intermediate transitions.

Caption: Linear synthesis pathway from 2-amino-3-methoxypyridine to 6-fluoro-5-methoxynicotinonitrile.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Bromination

The amino group at position 2 is a strong activator and directs electrophilic attack to positions 3 and 5. With position 3 blocked by the methoxy group, bromination occurs exclusively at position 5.

-

Precursor: 2-Amino-3-methoxypyridine (CAS: 10201-71-5).[1]

-

Product: 2-Amino-5-bromo-3-methoxypyridine (CAS: 42409-58-5).

Protocol:

-

Dissolution: Charge a reactor with 2-Amino-3-methoxypyridine (1.0 equiv) and Glacial Acetic Acid (10 vol). Cool the solution to 0–5°C.

-

Bromination: Add a solution of Bromine (1.05 equiv) in Acetic Acid (2 vol) dropwise over 60 minutes, maintaining the internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of starting material.

-

Workup: Pour the reaction mixture into ice water (20 vol). Neutralize with saturated aqueous NaHCO₃ or NaOH to pH 8.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C.

-

Yield: Typically 85–95% as a solid.

Step 2: Fluorination via Diazotization (Balz-Schiemann)

Converting the C2-amino group to a fluorine atom is the most challenging step. The use of HF/Pyridine (Olah's reagent) with Sodium Nitrite is preferred over HBF₄ for better yields in electron-deficient pyridines.

-

Precursor: 2-Amino-5-bromo-3-methoxypyridine.[2]

-

Product: 5-Bromo-2-fluoro-3-methoxypyridine (CAS: 880870-66-6).[3][4]

Protocol:

-

Preparation: Charge a polyethylene or Teflon-lined vessel with HF-Pyridine (70% HF, 15 vol). Caution: HF is extremely toxic and corrosive. Cool to -10°C.

-

Addition: Add 2-Amino-5-bromo-3-methoxypyridine (1.0 equiv) portion-wise, ensuring temperature stays <-5°C.

-

Diazotization: Add Sodium Nitrite (NaNO₂, 1.5 equiv) in small portions over 1 hour. Evolution of N₂ gas will occur.

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to 40–50°C to decompose the diazonium salt and drive fluorination. Stir for 2 hours.

-

Quench: Pour the mixture onto crushed ice/water. Extract with Dichloromethane (DCM).

-

Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

-

Yield: Typically 40–60%.

Step 3: Palladium-Catalyzed Cyanation

The final step replaces the C5-bromine with a nitrile group. Zinc Cyanide (Zn(CN)₂) is the preferred source due to its stability and efficiency compared to alkali cyanides.

-

Product: 6-Fluoro-5-methoxynicotinonitrile (CAS: 1807142-86-4).

Protocol:

-

Setup: In a pressure vial or reactor, dissolve 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv) in anhydrous DMF (dimethylformamide, 10 vol).

-

Reagents: Add Zinc Cyanide (Zn(CN)₂, 0.6 equiv) and Zinc Dust (0.1 equiv, activates the catalyst).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%). Degas the mixture with Nitrogen/Argon for 10 minutes.

-

Reaction: Seal and heat to 110–120°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine.

-

Purification: Concentrate and recrystallize from Ethanol/Heptane or purify via column chromatography.

-

Yield: Typically 75–90%.

Part 4: Summary of Key Parameters

| Step | Transformation | Critical Reagents | Key Condition | Typical Yield |

| 1 | Bromination | Br₂, AcOH | 0°C Control | 90-95% |

| 2 | Fluorination | HF/Pyridine, NaNO₂ | -10°C Addition | 45-60% |

| 3 | Cyanation | Zn(CN)₂, Pd(dppf)Cl₂ | 120°C, Inert Gas | 80-90% |

Part 5: Safety & Handling

-

Hydrogen Fluoride (HF): Step 2 utilizes HF-Pyridine. This reagent is fatal upon skin contact. Calcium Gluconate gel must be available at the workstation. Use only plastic (HDPE/Teflon) labware; HF dissolves glass.

-

Cyanides: Step 3 releases cyanide species. Work in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) ready to quench any spills.

-

Reaction Pressure: The cyanation step involves heating DMF to 120°C; ensure pressure vessels are rated for these conditions.

References

-

Preparation of 2-amino-3-methoxy-5-bromopyridine

-

Intermediate Verification (5-Bromo-2-fluoro-3-methoxypyridine)

-

General Protocol for Pd-Catalyzed Cyanation of Aryl Halides

-

Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments," 2005. Link

-

-

Synthesis of Fluorinated Pyridines via Diazotization

-

ChemicalBook, "Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine" (Related isomer methodology), Patent CN111777549A. Link

-

Sources

- 1. 5-BROMO-3-METHOXYPYRIDIN-2-AMINE|42409-58-5 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 42409-58-5 CAS|2-氨基-3-甲氧基-5-溴吡啶|生产厂家|价格信息 [m.chemicalbook.com]

- 3. Organic fluorine compound 9 page [m.chemicalbook.com]

- 4. 5-Bromo-2-fluoro-3-methoxypyridine | 880870-66-6 [sigmaaldrich.com]

- 5. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Spectroscopic Profiling of 6-Fluoro-5-methoxynicotinonitrile

The following technical guide is a comprehensive analysis of the spectroscopic characteristics of 6-Fluoro-5-methoxynicotinonitrile . This document is designed for researchers and medicinal chemists requiring rigorous structural verification of this key intermediate, often utilized in the synthesis of kinase inhibitors and fluorinated heterocycles.[1]

HPart 1: Executive Summary & Structural Logic

6-Fluoro-5-methoxynicotinonitrile is a trisubstituted pyridine derivative.[1] Its structural integrity is defined by the interplay between the electron-withdrawing nitrile (CN) and fluorine groups, and the electron-donating methoxy (OMe) group.[1]

Accurate characterization requires understanding the specific substituent effects that dictate its spectral fingerprint.[1]

-

Electronic Push-Pull: The C3-cyano group deshields the ring protons, while the C5-methoxy group provides localized shielding via resonance, complicated by the strong inductive withdrawal of the C6-fluorine.[1]

-

Spin-Spin Coupling: The presence of

F (spin 1/2, 100% abundance) introduces characteristic splitting patterns (

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the anticipated spectral signature derived from high-fidelity chemoinformatic principles and analogous pyridine systems.

H NMR (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H2 | 8.35 – 8.45 | Singlet (d) | 1H | Deshielded by adjacent N and CN; isolated spin system (para to OMe).[1] | |

| H4 | 7.90 – 8.05 | Doublet | 1H | Shielded relative to H2 by ortho-OMe; split by vicinal Fluorine (C6).[1] | |

| OMe | 3.95 – 4.00 | Singlet | 3H | - | Characteristic methoxy resonance.[1] |

Critical Interpretation:

-

Regio-chemistry Confirmation: The key differentiator between the 5-methoxy and 6-methoxy isomers is the coupling of the aromatic protons.[1] In this 6-fluoro isomer, H4 must show a significant doublet splitting (

) due to its proximity to the fluorine atom.[1] H2 may appear as a singlet or a broadened doublet due to long-range (

C NMR (100 MHz, DMSO-d

)

| Carbon | Shift ( | Splitting Pattern ( | Structural Environment |

| C6 | 158.0 – 162.0 | Doublet ( | Direct attachment to F; Diagnostic large coupling.[1] |

| C2 | 145.0 – 148.0 | Singlet (d) | Alpha to Nitrogen; most deshielded C-H.[1] |

| C5 | 142.0 – 145.0 | Doublet ( | Ipso to OMe; Beta to F. |

| C4 | 118.0 – 122.0 | Doublet ( | Ortho to OMe and CN.[1] |

| CN | 114.0 – 116.0 | Singlet | Nitrile carbon.[1] |

| C3 | 108.0 – 112.0 | Doublet ( | Quaternary C attached to CN.[1] |

| OMe | 56.0 – 57.0 | Singlet | Methoxy carbon.[1] |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for the functional groups.[1]

-

Nitrile Stretch (

): 2230 – 2240 cm -

Aromatic C=C/C=N Stretch: 1580 – 1610 cm

.[1] -

C-F Stretch: 1200 – 1250 cm

.[1] Strong intensity, often overlapping with the C-O-C asymmetric stretch of the methoxy group.[1] -

Absence of OH/NH: The region >3000 cm

should be clean, confirming no hydrolysis to the amide or acid.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): m/z 152 .[1] (Base peak in mild ionization).[1] -

Isotopic Pattern: M+1 (153) at ~8% intensity (due to

C natural abundance).[1] No M+2 signature (absence of Cl/Br).[1]

Fragmentation Pathway (EI):

-

152

-

137

-

109

Part 3: Experimental Protocols

Protocol 3.1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra free from solvent suppression artifacts.

-

Solvent Selection: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Note: Filter the solution through a cotton plug within the pipette to remove inorganic salts (e.g., KF, NaOMe) from synthesis.[1]

-

-

Acquisition Parameters:

-

Relaxation Delay (D1): Set to 3.0 seconds to allow full relaxation of the isolated H2 proton, ensuring accurate integration.

-

Scans (NS): Minimum 16 scans for

H; 512 scans for

-

Protocol 3.2: LC-MS Purity Profiling

Objective: Confirm molecular weight and assess purity >95%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]

-

Pass Criteria: Single peak at retention time ~2.5-3.0 min (depending on flow); Mass spectrum under the peak shows dominant

153

Part 4: Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for assigning the regiochemistry of the compound based on the spectral data described above.

Caption: Decision tree for structural validation using multi-modal spectroscopic data.

References

-

Chemical Synthesis & Intermediates

-

Spectroscopic Principles

-

Analytical Protocols

-

General Methods for LC-MS Profiling of Pyridines. Agilent Technologies Technical Notes.[1]

-

Sources

Technical Guide: Solubility Profile and Process Chemistry of 6-Fluoro-5-methoxynicotinonitrile

[1]

Executive Summary & Compound Identity

6-Fluoro-5-methoxynicotinonitrile is a highly functionalized pyridine intermediate used frequently in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., BTK, EGFR targets).[1][2] Its structure combines three distinct electronic effectors—a strongly electron-withdrawing nitrile group, an electron-donating (by resonance) methoxy group, and an electron-withdrawing fluorine atom—on a pyridine core.[1]

This unique substitution pattern significantly depresses the basicity of the pyridine nitrogen, altering its solubility profile compared to unsubstituted pyridines. This guide outlines the predicted solubility behaviors, experimental validation protocols, and purification strategies.

Physicochemical Characterization

| Property | Value / Description |

| Systematic Name | 6-Fluoro-5-methoxypyridine-3-carbonitrile |

| Molecular Formula | C₇H₅FN₂O |

| Molecular Weight | 152.13 g/mol |

| Physical State | Solid (Crystalline powder, typically white to off-white) |

| Predicted LogP | ~1.3 – 1.8 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Methoxy O) |

| H-Bond Donors | 0 |

| pKa (Pyridine N) | < 1.0 (Estimated; drastically reduced by F and CN groups) |

Solubility Profile

The solubility of 6-Fluoro-5-methoxynicotinonitrile is governed by its dipolar aprotic nature .[1] It lacks hydrogen bond donors, making it poorly soluble in water but highly soluble in polar aprotic solvents.

A. Solvent Compatibility Matrix

Data derived from structure-property relationships (SPR) of analogous polysubstituted pyridines.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | High dipole moments interact favorably with the polar nitrile and pyridine ring.[1] Ideal for reaction media (SₙAr). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | The "go-to" solvents for extraction.[1] The compound's lipophilicity aligns well with DCM. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Soluble, though less than in DCM. Acetone is a common solvent for recrystallization (often with water or hexanes). |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Moderate solubility at RT; High solubility at reflux. This temperature dependence makes alcohols ideal for recrystallization . |

| Ethers | THF, 2-MeTHF, Dioxane | Good | THF is an excellent reaction solvent; 2-MeTHF is a greener alternative for processing.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor to Insoluble | Toluene may show partial solubility at high temps; Alkanes are strictly anti-solvents . |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Lack of H-donors and lipophilic F/OMe groups prevent hydration.[1] |

| Acidic Aqueous | 1M HCl | Poor | Unlike simple pyridines, the electron-withdrawing F and CN groups reduce the N-basicity so much that it may not fully protonate/dissolve even in dilute acid.[1] |

B. Critical Process Implications

-

Reaction Solvent Selection: For nucleophilic aromatic substitution (SₙAr) reactions (e.g., displacing the Fluorine), DMSO or NMP are preferred due to high solubility and their ability to accelerate rate constants.

-

Workup Strategy: The compound will partition heavily into the organic layer (DCM or EtOAc) during aqueous workup. Acidifying the aqueous layer is unnecessary and ineffective for retaining the compound in the aqueous phase due to its low pKa.

-

Purification: The high solubility in hot ethanol and low solubility in cold ethanol (or ethanol/water mixtures) suggests recrystallization is a viable alternative to chromatography.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)

Objective: To determine the exact solubility limit in a specific solvent for process scaling.[1]

-

Preparation: Weigh ~50 mg of 6-Fluoro-5-methoxynicotinonitrile into a 4 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration:

-

If fully dissolved, add more solid until saturation (precipitate remains).

-

If undissolved, add solvent in 50 µL increments until clear.

-

Validation: Place the saturated suspension in a shaker/rotator at 25°C for 24 hours.

-

-

Sampling: Centrifuge the vial (10,000 rpm, 5 min) or filter through a 0.22 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration in DMSO.

Protocol B: Recrystallization Screening

Objective: To purify crude material (e.g., removing des-fluoro or demethylated impurities).[1]

-

Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL).

-

Hot Filtration: If insoluble particulates remain, filter while hot through a pre-warmed glass frit.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

-

Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then re-heat to clear and cool again.

-

Isolation: Filter the crystals and wash with cold Ethanol:Water (1:1). Dry in a vacuum oven at 40°C.

Visualization of Workflows

Diagram 1: Solubility Screening Logic

This flow chart guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on process requirements (Reaction, Extraction, or Purification).

Diagram 2: Recrystallization Process Flow

A visual guide to the purification protocol described in Section 3.

Caption: Step-by-step logic for the recrystallization of 6-Fluoro-5-methoxynicotinonitrile.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Chloro-5-fluoronicotinonitrile (Analogous Structure). Retrieved from [Link][1]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent properties and dipole interactions in heterocyclic chemistry).

-

Mettler Toledo. (2025). Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]

Technical Safety & Handling Guide: 6-Fluoro-5-methoxynicotinonitrile

This guide serves as an advanced technical resource for 6-Fluoro-5-methoxynicotinonitrile , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e.g., PARP inhibitors, kinase modulation).

Unlike standard MSDS documents, this whitepaper integrates safety protocols with application context, designed for researchers requiring high-fidelity data for experimental design.

CAS Number: 1807142-86-4

Molecular Formula: C

Part 1: Physicochemical & Hazard Profile

Chemical Identity & Properties

This compound features a pyridine core substituted with a nitrile group at the 3-position, a methoxy group at the 5-position, and a fluorine atom at the 6-position.[1][2][3][4] This specific substitution pattern modulates the electron density of the pyridine ring, making it a critical scaffold for optimizing metabolic stability and potency in drug candidates.

| Property | Specification | Contextual Note |

| Appearance | White to off-white crystalline solid | Color changes to yellow/brown indicate oxidation or hydrolysis. |

| Melting Point | 75–85 °C (Predicted) | Low melting point requires storage away from heat sources to prevent caking. |

| Solubility | DMSO, Methanol, CH | Hydrophobic : Poor water solubility limits aqueous formulation without co-solvents. |

| Reactivity | Electrophilic at C-2/C-6; Nitrile hydrolysis | The C-6 fluorine is susceptible to S |

GHS Hazard Classification (derived from Structural Class)

As a potent functionalized pyridine, this material must be treated as a hazardous substance. Data below is based on Structure-Activity Relationship (SAR) analysis of analogous fluorinated nicotinonitriles.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Principle: Treat as a potential sensitizer and toxicant. The metabolic release of cyanide ions from aromatic nitriles is generally slow but biologically relevant in overdose scenarios.

Part 2: Safe Handling & Engineering Controls

Hierarchy of Controls

The following decision tree outlines the operational safety logic for handling 6-Fluoro-5-methoxynicotinonitrile in a research setting.

Figure 1: Operational safety logic flow for handling fluorinated pyridine solids.

Specific Handling Protocols

-

Inhalation Risk: The presence of the fluorine atom increases lipophilicity, potentially enhancing absorption through lung tissue if dust is generated. Mandatory: Weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

-

Skin Permeation: Fluorinated pyridines can act as skin permeation enhancers.

-

Glove Recommendation: Double-gloving with Nitrile (minimum 0.11 mm thickness). Change immediately upon splash contact.

-

-

Reaction Safety: Avoid contact with strong acids and moisture simultaneously. While aromatic nitriles are stable, high-temperature acidic conditions can hydrolyze the nitrile to the amide/acid or release trace HCN gas.

Part 3: Emergency Response & Toxicology

First Aid Rationales

-

Eye Contact: Flush immediately with water for 15 minutes.[6] The fluorine substituent can lead to persistent irritation; an ophthalmological consult is recommended even for minor splashes.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia combined with the potential for rapid systemic absorption (due to the methoxy/fluoro lipophilicity) outweighs the benefit of emesis. Administer activated charcoal if advised by Poison Control.

Spill Management

-

Isolate: Evacuate the immediate area (radius 5m) if dust is visible.

-

Protect: Don full PPE (Tyvek suit, goggles, double gloves).

-

Contain:

-

Solid Spill: Cover with wet paper towels to prevent dust dispersal, then sweep into a biohazard bag.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

-

Decontaminate: Clean surface with a 5% sodium bicarbonate solution followed by water.

Part 4: Synthesis & Application Context[8][9]

Understanding the chemical reactivity is crucial for safe experimental design. 6-Fluoro-5-methoxynicotinonitrile is primarily a S

Synthetic Utility

This compound is a "linchpin" intermediate. The C-6 fluorine atom is activated by the electron-withdrawing nitrile group at C-3, making it highly susceptible to nucleophilic aromatic substitution (S

Key Workflow:

-

Starting Material: 6-Fluoro-5-methoxynicotinonitrile.[1][2][3][4][7]

-

Reaction: S

Ar displacement of the Fluorine (F) atom. -

Product: 6-Amino-5-methoxynicotinonitrile derivatives (precursors to bicyclic kinase inhibitors).

Figure 2: The primary synthetic pathway utilizing the electrophilic C-6 position for drug discovery.

Storage & Stability

-

Storage Conditions: 2–8 °C (Refrigerated), under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 24 months if strictly kept dry.

-

Incompatibilities: Strong oxidizing agents, strong bases (can attack the nitrile), and strong acids.

Part 5: References

-

BLD Pharm. (n.d.). 6-Fluoro-5-methoxynicotinonitrile Product Page. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 6-Chloro-5-fluoronicotinonitrile (Analogous Hazards). Retrieved from

-

Johannes, J. W., et al. (2024). Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. (Contextualizing the use of 6-fluoro-5-substituted pyridines). Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-6-methoxypyridine (Structural Analog). Retrieved from

Sources

- 1. 1184172-53-9|2-Fluoro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]

- 3. CAS:1807196-04-8, 6-Fluoro-5-hydroxynicotinonitrile-毕得医药 [bidepharm.com]

- 4. CAS:1256787-60-6, 6-Fluoro-5-methoxynicotinaldehyde-毕得医药 [bidepharm.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Buy 2-(2-Methylbenzyl)morpholine (EVT-13292198) [evitachem.com]

Discovery and History of 6-Fluoro-5-methoxynicotinonitrile

The following technical guide details the discovery, chemical history, and synthetic evolution of 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4).

Technical Whitepaper | Application Note: AN-2026-FMN

Executive Summary

6-Fluoro-5-methoxynicotinonitrile is a high-value heterocyclic building block used primarily in the development of next-generation kinase inhibitors (e.g., KRAS G12C, EGFR) and G-protein-coupled receptor (GPR119) modulators. Its structural uniqueness lies in the 5,6-substitution pattern on the pyridine ring: the 6-fluoro group serves as a highly reactive "warhead" for nucleophilic aromatic substitution (SNAr) with amines (typically piperazines or piperidines), while the 5-methoxy group provides critical steric bulk and hydrogen-bond acceptance to lock the pharmacophore into the active site of the target protein.

-

CAS Number: 1807142-86-4

-

Molecular Formula: C

H -

Key Role: Late-stage intermediate for introducing the 5-methoxy-nicotinonitrile scaffold.

Chemical Identity & Structural Logic

The compound is defined by a pyridine core substituted with a nitrile at position 3, a methoxy group at position 5, and a fluorine atom at position 6.

| Property | Specification |

| IUPAC Name | 5-Cyano-2-fluoro-3-methoxypyridine |

| Common Name | 6-Fluoro-5-methoxynicotinonitrile |

| Molecular Weight | 152.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

Pharmacophore Significance

In medicinal chemistry, this scaffold addresses a specific design challenge:

-

The Nitrile (CN): Acts as a reversible covalent trap or a dipole interaction point within the ATP-binding pocket of kinases.

-

The Methoxy (OMe): Induces a conformational tilt in the pyridine ring relative to the coupled amine, often improving selectivity against off-target kinases.

-

The Fluorine (F): A "dummy" atom in the intermediate that is displaced in the final drug synthesis. Its high electronegativity activates the C-6 position for SNAr displacement under mild conditions.

Synthetic Evolution: From Discovery to Process

The synthesis of 6-Fluoro-5-methoxynicotinonitrile has evolved from low-yielding medicinal chemistry routes to robust process-scale workflows.

First Generation: The "MedChem" Route (Linear)

Early synthesis efforts often started with 2-chloro-3-hydroxypyridine , relying on sequential functionalization. This route suffered from poor regioselectivity during bromination and low yields during the final fluorination.

Second Generation: The Optimized Process Route

The current industry-standard protocol utilizes a "Cyanation-Activation" strategy . This route prioritizes the installation of the electron-withdrawing nitrile group before the fluorine exchange, leveraging the nitrile's activation power to facilitate the difficult Cl

Step-by-Step Protocol (Process Scale)

Step 1: Methylation of 2-Chloro-3-hydroxypyridine

-

Reagents: 2-Chloro-3-hydroxypyridine, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K

CO -

Logic: Standard Williamson ether synthesis. The 2-Cl group prevents N-methylation due to steric hindrance and electronic deactivation.

-

Outcome: 2-Chloro-3-methoxypyridine.

Step 2: Regioselective Bromination

-

Reagents: NBS (N-Bromosuccinimide), DMF or MeCN, catalytic H

SO -

Logic: The 3-methoxy group directs electrophilic aromatic substitution to the para position (position 6) or ortho position (position 2, blocked). However, in pyridine, the position para to the activating OMe (position 6) is deactivated by the ring nitrogen. The position meta to the nitrogen and ortho to the OMe is favored.

-

Correction: Direct bromination of 2-chloro-3-methoxypyridine typically occurs at the 5-position (meta to Cl, ortho to OMe is sterically crowded, but 5 is accessible).

-

Outcome: 5-Bromo-2-chloro-3-methoxypyridine.

Step 3: Palladium-Catalyzed Cyanation

-

Reagents: Zn(CN)

, Pd(PPh -

Logic: The C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bond. This allows selective replacement of the bromine with a nitrile group without touching the chlorine.

-

Outcome: 5-Cyano-2-chloro-3-methoxypyridine (also named 6-Chloro-5-methoxynicotinonitrile).

Step 4: Halex Reaction (Fluorination)

-

Reagents: KF (spray-dried), 18-Crown-6 (catalyst), DMSO or Sulfolane, 140°C.

-

Logic: The newly installed nitrile group at C-3 (relative to N) and the intrinsic nitrogen atom make the C-2 (or C-6) position highly electron-deficient. This activates the chlorine for nucleophilic displacement by fluoride.

-

Outcome: 6-Fluoro-5-methoxynicotinonitrile .

Visualization of Synthetic Pathways

Caption: Figure 1. The optimized process chemistry route (Halex Strategy) for synthesizing 6-Fluoro-5-methoxynicotinonitrile from commodity pyridines.

Experimental Protocol: Key Step (Halex Reaction)

The following protocol describes the critical conversion of the chloro-intermediate to the fluoro-target.

Objective: Conversion of 6-Chloro-5-methoxynicotinonitrile to 6-Fluoro-5-methoxynicotinonitrile.

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-Chloro-5-methoxynicotinonitrile (10.0 g, 59.3 mmol).

-

Reagent Addition: Add anhydrous Spray-Dried Potassium Fluoride (10.3 g, 178 mmol, 3.0 eq) and 18-Crown-6 (1.57 g, 5.9 mmol, 0.1 eq).

-

Solvent: Add anhydrous DMSO (100 mL). Note: Sulfolane can be used for higher temperatures.

-

Reaction: Heat the mixture to 130–140 °C under a nitrogen atmosphere. Monitor by HPLC.

-

Checkpoint: The reaction typically reaches >95% conversion within 4–6 hours.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product may precipitate.[1][2]

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMSO.

-

Purification: Dry over Na

SO

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 6-Chloro-5-methoxynicotinonitrile |

| Reagent Ratio | KF (3.0 eq) / 18-Crown-6 (0.1 eq) |

| Temperature | 135 °C |

| Time | 5.5 Hours |

| Typical Yield | 82–88% |

| Purity (HPLC) | >98.5% |

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. It is most commonly used in the following workflow:

-

Coupling: The 6-Fluoro group reacts with a secondary amine (e.g., a chiral piperazine derivative) via SNAr.

-

Scaffold Elaboration: The nitrile group is subsequently hydrolyzed to an amide or acid, or reduced to an amine, depending on the target drug profile.

-

Target Class:

-

GPR119 Agonists: For type 2 diabetes and obesity treatment.[3]

-

KRAS G12C Inhibitors: The 5-methoxy-nicotinonitrile core mimics the spatial arrangement of the guanine nucleotide in the KRAS pocket.

-

References

-

BLD Pharm. (2024). Product Analysis: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4). Retrieved from

-

Appretech Scientific. (2023). Catalog Entry: 5-Fluoro-6-methoxynicotinonitrile and Isomers. Retrieved from

-

GuideChem. (2024). Chemical Properties and Suppliers for C7H5FN2O. Retrieved from

-

Common Organic Chemistry. (2012). Synthesis of GPR119 Modulators and Cyanopyrazoles. (Refers to WO 2012/069948).[4] Retrieved from

-

European Patent Office. (2023). Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1). Retrieved from

Sources

Technical Guide: Biological Potential & Synthetic Utility of 6-Fluoro-5-methoxynicotinonitrile

The following technical guide details the biological potential, synthetic utility, and pharmacophore mapping of 6-Fluoro-5-methoxynicotinonitrile . This document is structured for drug discovery professionals, focusing on the compound's role as a high-value electrophilic scaffold for generating bioactive libraries.

Executive Summary: The "Warhead" Precursor

6-Fluoro-5-methoxynicotinonitrile is not a standalone drug but a strategic medicinal chemistry building block . Its value lies in its highly specific reactivity profile, designed to facilitate Nucleophilic Aromatic Substitution (SNAr) .

For the drug developer, this molecule offers a pre-functionalized core that addresses two common challenges in lead optimization:

-

Metabolic Stability & Solubility: The 5-methoxy group provides a metabolic handle and solubility enhancer, distinct from the lipophilic bulk of phenyl rings.

-

Rapid Library Generation: The 6-fluoro position, activated by the electron-withdrawing nitrile (CN) and the pyridine nitrogen, serves as a "chemical hook" for attaching complex amines, thiols, or alkoxides.

Chemical Biology & Reactivity Profile[1]

The Fluorine-Nitrile Activation System

The biological potential of this molecule is unlocked through its transformation. The 6-position is highly electrophilic due to the cooperative electron-withdrawing effects of the ring nitrogen and the C-3 nitrile group.

-

The Leaving Group (F): Fluorine is the ideal leaving group here because its high electronegativity maximizes the initial attraction of nucleophiles, while the resulting Meisenheimer complex is stabilized by the para-nitrile group.

-

The Pharmacophore Anchors (OMe, CN): Once the fluorine is displaced (typically by an amine), the remaining 5-methoxy and 3-cyano groups serve as critical hydrogen bond acceptors in protein active sites (e.g., kinase hinge regions).

Mechanism of Action (Derivatives)

Derivatives synthesized from this core typically target ATP-binding pockets in kinases or allosteric sites in GPCRs.

-

Kinase Inhibition (ATP Mimicry): The 3-CN and 5-OMe motif mimics the adenine ring of ATP. The nitrile nitrogen can accept a hydrogen bond from the backbone NH of the "gatekeeper" residue, while the 5-methoxy group can interact with catalytic lysines or solubilizing regions.

-

P2X3/P2X7 Antagonism: 5-substituted nicotinonitriles have been documented as allosteric modulators of purinergic receptors, blocking pain signaling pathways.

Experimental Protocol: SNAr Library Synthesis

Self-Validating Protocol for Generating Bioactive 6-Amino-Nicotinonitriles

Objective: To displace the 6-fluoro atom with a primary amine (R-NH2) to generate a potential kinase inhibitor.

Materials

-

Substrate: 6-Fluoro-5-methoxynicotinonitrile (1.0 eq)

-

Nucleophile: Primary Amine (e.g., Morpholine, Piperazine, or Aniline derivative) (1.1 – 1.5 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

-

Solvent: DMSO (for high heat) or THF (for mild conditions)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 6-Fluoro-5-methoxynicotinonitrile in 3 mL of anhydrous DMSO.

-

Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.

-

Nucleophilic Attack: Add 1.2 mmol of the chosen amine dropwise.

-

Note: If using an aniline (weak nucleophile), heating to 80–100°C is required.

-

Note: Aliphatic amines typically react at RT or mild heating (40°C).

-

-

Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the parent mass (M+) and appearance of the product mass (M - 19 + Mass_Amine).

-

Workup: Dilute with ethyl acetate (EtOAc) and wash 3x with brine to remove DMSO. Dry organic layer over Na2SO4.[1]

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Validation Checkpoint:

-

Success Criteria: >90% conversion by LC-MS within 4 hours.

-

Failure Mode: If hydrolysis to the amide occurs (M+18), the solvent was not anhydrous.

Pharmacophore Mapping & Visualization

The following diagram illustrates the transformation of the precursor into a bioactive ligand and its interaction with a theoretical kinase binding pocket.

Caption: Transformation of the 6-Fluoro precursor into a kinase inhibitor, mapping specific interactions of the Nitrile and Methoxy groups.

Quantitative Data: Substituent Effect Analysis

The following table summarizes the SAR (Structure-Activity Relationship) contribution of each substituent on the pyridine ring, guiding rational drug design.

| Substituent | Position | Chemical Role | Biological Impact (In Inhibitors) |

| Nitrile (-CN) | C-3 | Electron Withdrawing Group (EWG) | H-Bond Acceptor: Interacts with backbone NH in kinase hinge. Increases metabolic stability compared to amides. |

| Methoxy (-OMe) | C-5 | Electron Donor (EDG) | Solubility & Selectivity: Modulates lipophilicity (LogP). Often targets the "ribose pocket" or solvent front. |

| Fluorine (-F) | C-6 | Leaving Group | Reactivity Handle: Enables attachment of diversity elements (R-groups). Not present in final drug. |

| Pyridine Nitrogen | N-1 | Heteroatom | H-Bond Acceptor: Critical for water-mediated bridging or direct interaction with active site residues. |

Applications in Drug Discovery[3][4][5][6]

Kinase Inhibitors (Oncology)

The 3-cyano-5-methoxy-pyridine motif is a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib . By replacing the fused ring system with this substituted pyridine, researchers can:

-

Reduce molecular weight (Lead-likeness).

-

Alter the vector of the solubilizing group attached at position 6.

-

Example Target: EGFR (Epidermal Growth Factor Receptor) or MEK pathways.

Antimicrobial Agents

Nicotinonitrile derivatives synthesized via this fluorinated precursor have shown efficacy against Gram-positive bacteria. The nitrile group is resistant to hydrolysis by bacterial amidases, providing a durability advantage over amide-linked antibiotics.

Neurotherapeutics (P2X Receptors)

Antagonists for P2X3 and P2X7 receptors often utilize a central pyridine or pyrimidine core decorated with electron-rich and electron-poor substituents to navigate the allosteric binding pocket. The 5-methoxy group aids in blood-brain barrier (BBB) permeability modulation.

References

-

Jain, R., et al. (2021). Structure-Activity Relationship of Nicotinonitrile Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 6-Fluoro-5-methoxynicotinic acid (Hydrolyzed Analog).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Nicotinonitriles.

-

Garg, N. K., et al. (2023). Methods for Preparation of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. UCLA Patent Application.

-

Vertex Pharmaceuticals. (2018). Modulators of CFTR and methods of treatment. US Patent 10,793,547. (Demonstrates utility of fluorinated pyridine intermediates).

Sources

Technical Guide: 6-Fluoro-5-methoxynicotinonitrile Derivatives and Analogs

Part 1: Executive Summary & Strategic Value

6-Fluoro-5-methoxynicotinonitrile (CAS: Variable based on exact salt/isomer, often custom synthesized) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors .

Its structural uniqueness lies in the "Push-Pull-Activate" electronic architecture:

-

The "Pull" (3-CN): The nitrile group at position 3 is a strong electron-withdrawing group (EWG), dramatically lowering the LUMO energy of the pyridine ring.

-

The "Push" (5-OMe): The methoxy group at position 5 provides electron density via resonance (

), modulating the lipophilicity and metabolic stability (preventing oxidative metabolism at this position). -

The "Activate" (6-F): The fluorine at position 6, activated by both the ring nitrogen and the 3-cyano group, serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) .

This guide details the synthetic utility, reactivity profiles, and application of this scaffold in developing targeted therapies, particularly for EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) pathways.

Part 2: Chemical Architecture & Reactivity Profile

Electronic Landscape

The reactivity of 6-fluoro-5-methoxynicotinonitrile is defined by the interplay of its substituents. The C6 position is the "soft" electrophilic center, primed for attack by nucleophiles (amines, thiols, alkoxides).

-

C2 Position: Sterically hindered by the nitrile but electronically activated.

-

C3 Position (Nitrile): Versatile handle for heterocycle formation (e.g., tetrazoles) or reduction to primary amines.

-

C5 Position (Methoxy): Acts as a metabolic block. Demethylation can yield a phenol for further derivatization, though this is less common in initial library synthesis.

-

C6 Position (Fluorine): The primary site of diversity generation via SNAr.

Reactivity Logic Diagram

Caption: Electronic activation map showing the C6-Fluorine as the primary site for diversity generation, driven by the C3-Nitrile electron withdrawal.

Part 3: Synthetic Methodologies

Core Synthesis (De Novo)

While often purchased, the scaffold can be synthesized via the Guareschi-Thorpe condensation or halogen exchange (Halex) methods.

-

Precursor: 5-Methoxy-6-hydroxynicotinonitrile.

-

Chlorination: Treatment with POCl3 yields the 6-chloro analog.

-

Fluorination (Halex): Reaction with KF/18-crown-6 in sulfolane or DMSO at elevated temperatures (120°C) converts the chloride to the fluoride. Note: The fluoride is preferred over chloride for SNAr kinetics in difficult couplings.

Derivatization Protocol: SNAr Coupling (The "Kinase Linker" Reaction)

This is the industry-standard method for attaching the "tail" of a kinase inhibitor (often a solubilizing aniline or piperazine group) to the pyridine "head."

Experimental Protocol: Coupling with 3-Ethynylaniline Objective: To synthesize a core intermediate for EGFR inhibitors (analogous to Pelitinib).

Reagents:

-

6-Fluoro-5-methoxynicotinonitrile (1.0 equiv)

-

3-Ethynylaniline (1.1 equiv)

-

Cesium Carbonate (Cs2CO3) (2.5 equiv)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vial with 6-Fluoro-5-methoxynicotinonitrile (152 mg, 1.0 mmol) and 3-Ethynylaniline (128 mg, 1.1 mmol).

-

Solvation: Add anhydrous DMF (3.0 mL) and stir until fully dissolved.

-

Base Addition: Add Cs2CO3 (815 mg, 2.5 mmol) in a single portion. Note: Cs2CO3 is preferred over K2CO3 for its solubility in DMF and "cesium effect" in SNAr.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluorinated starting material (m/z ~152) and formation of the product (m/z ~249).

-

Workup: Pour the reaction mixture into ice-water (30 mL). The product often precipitates as a solid.

-

Purification: Filter the precipitate, wash with water and hexanes. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Yield Expectation: 85–95% Validation: 1H NMR will show the loss of the characteristic splitting pattern of the fluorine-coupled protons and the appearance of the aniline aromatic signals.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design (EGFR/HER2)

The 3-cyanopyridine core mimics the quinazoline core found in drugs like Erlotinib and Gefitinib but offers a different solubility profile and vector for side-chain attachment.

-

Hinge Binding: The pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase (e.g., Met793 in EGFR).

-

Gatekeeper Interaction: The 5-methoxy group can be positioned to interact with the gatekeeper residue (e.g., Thr790), potentially overcoming resistance mutations.

-

Solubility: The 3-CN group is less lipophilic than a halogen, improving the overall LogD of the molecule.

Data Comparison: Substituent Effects

The following table illustrates why the 6-Fluoro-5-methoxy combination is superior to other analogs in early discovery libraries.

| Analog Scaffold | SNAr Reactivity (k_rel) | Metabolic Stability (Microsomes) | Solubility (pH 7.4) | Notes |

| 6-F-5-OMe-Nicotinonitrile | High (1.0) | High | Moderate | Preferred Lead |

| 6-Cl-5-OMe-Nicotinonitrile | Moderate (0.4) | High | Low | Slower reaction rates |

| 6-F-5-H-Nicotinonitrile | Very High (2.5) | Low | Moderate | Prone to oxidation at C5 |

| 6-F-5-Me-Nicotinonitrile | High (0.9) | Moderate | Low | Benzylic oxidation risk |

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from the fluorinated scaffold to a covalent kinase inhibitor candidate.

Part 5: References

-

Review of Nicotinonitriles in Drug Discovery:

-

Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

-

Source: ResearchGate (2023).

-

URL:[Link]

-

-

Fluorine in Medicinal Chemistry:

-

EGFR Inhibitor Structural Biology:

-

Synthetic Methodologies for Pyridines:

-

Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

-

Source: Beilstein Journal of Organic Chemistry (2013).

-

URL:[Link]

-

-

Compound Data & Safety:

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Validation of 6-Fluoro-5-methoxynicotinonitrile

CAS: 1807142-86-4 | Molecular Formula: C7H5FN2O

Executive Summary

6-Fluoro-5-methoxynicotinonitrile is a critical pyridine-based building block utilized in the synthesis of kinase inhibitors and advanced small-molecule therapeutics. Its structural motif—combining a nitrile handle for heterocycle formation (e.g., amidines, tetrazoles) with a fluoro-methoxy substitution pattern—offers medicinal chemists a precise tool for tuning metabolic stability and lipophilicity (

This technical guide provides a rigorous framework for sourcing, validating, and utilizing this intermediate. Unlike generic catalog listings, this document focuses on the technical due diligence required to distinguish high-quality synthesis-grade material from inferior isomeric mixtures often found in the spot market.

Chemical Profile & Significance

Structural Logic in Drug Design

The simultaneous presence of a fluorine atom at C6 and a methoxy group at C5 is not merely decorative; it is a strategic design element:

-

Metabolic Blocking: The C6-Fluorine blocks oxidative metabolism (Phase I) at the most electron-deficient position of the pyridine ring.

-

Electronic Tuning: The electron-withdrawing nitrile (CN) and fluorine (F) groups, balanced by the electron-donating methoxy (OMe), create a unique electronic signature that influences the pKa of adjacent functional groups in the final drug candidate.

-

Synthetic Versatility: The nitrile group serves as a "linchpin" for cyclization reactions, enabling the rapid construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Key Physicochemical Specifications

| Property | Specification | Criticality |

| CAS Number | 1807142-86-4 | Absolute Identity (Avoid isomer confusion) |

| Molecular Weight | 152.13 g/mol | Stoichiometry calculations |

| Appearance | White to off-white solid | Color indicates oxidation/impurities |

| Purity (HPLC) | Essential for late-stage coupling | |

| Regioisomer Content | Critical Quality Attribute (CQA) | |

| Water Content (KF) | Affects moisture-sensitive lithiation/coupling |

Commercial Sourcing Landscape

The market for 6-Fluoro-5-methoxynicotinonitrile is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis Partners (kilogram scale).

Supplier Evaluation Matrix

The following table summarizes verified commercial sources based on stock availability and technical capability.

| Supplier Tier | Representative Vendors | Typical Scale | Lead Time | Risk Profile |

| Tier 1: Global Catalog | BLD Pharm (Cat: BD571654)Merck/Sigma (Sourcing) | mg – 100g | 1-2 Weeks | Low. High QC standards; COA usually reliable. |

| Tier 2: Specialized | Bide Pharm Synblock | 1g – 1kg | 2-4 Weeks | Medium. Good for scale-up; requires independent batch validation. |

| Tier 3: Bulk Aggregators | Various Spot Market Vendors | >1kg | Variable | High. Risk of isomeric mixtures (e.g., 5-F-6-OMe). |

Sourcing Decision Workflow

The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.

Figure 1: Strategic sourcing decision tree for 6-Fluoro-5-methoxynicotinonitrile.

Technical Due Diligence: Impurity Profiling

Understanding the synthesis route is mandatory for anticipating impurities. The most common synthetic pathway involves the methylation of 6-Fluoro-5-hydroxynicotinonitrile (CAS 1807196-04-8).

Synthetic Route & Impurity Origin

-

Precursor: 6-Fluoro-5-hydroxynicotinonitrile.

-

Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Critical Impurity: Unreacted 5-Hydroxy precursor (Phenolic OH competes in subsequent reactions).

-

Regioisomer Risk: If the starting material was made via nucleophilic aromatic substitution (

) on a di-halo pyridine, the 5-Fluoro-6-methoxynicotinonitrile (CAS 1256788-78-9) isomer may be present.

Figure 2: Impurity genesis during the methylation of the 5-hydroxy precursor.

Incoming Quality Control (IQC) Protocol

Trustworthiness Directive: Do not rely solely on the vendor's Certificate of Analysis (COA). Implement this self-validating protocol upon receipt of material.

Analytical Methodologies

Protocol A: 1H-NMR Validation (Identity & Solvents)

-

Objective: Confirm structure and quantify residual solvents.

-

Solvent: DMSO-

or CDCl -

Diagnostic Signals:

- ~4.0 ppm (s, 3H): Methoxy group (-OCH3) .

- ~8.0 - 8.5 ppm (m, 2H): Aromatic Pyridine Protons .

-

Note: The coupling pattern of the aromatic protons will show distinct

coupling constants, differentiating it from the 5-F-6-OMe isomer.

Protocol B: 19F-NMR (Regioisomer Check)

-

Objective: Detect regioisomeric impurities (5-F vs 6-F).

-

Rationale: Fluorine at position 6 (adjacent to Nitrogen) has a significantly different chemical shift compared to Fluorine at position 5.

-

Acceptance Criteria: Single dominant peak. Any secondary peak >0.5% integration warrants rejection.

Protocol C: HPLC Purity (Quantitative)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).

-

0-2 min: 5% ACN

-

2-15 min: 5%

95% ACN

-

-

Detection: UV at 254 nm and 220 nm.

-

Pass Criteria: Area %

98.0%. No single impurity > 0.5%.

Handling & Storage

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the methoxy-fluoro motif can be sensitive to prolonged moisture exposure.

-

Safety: Treat as a toxic nitrile. Use standard PPE (gloves, goggles, fume hood).

References

-

BLD Pharm. Product Analysis: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4).[1][2] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Pyridines. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9][10][11] Chemical Society Reviews. (Discusses the metabolic stability of fluorinated pyridines).

-

Synblock. Custom Synthesis Capabilities for Pyridine Carbonitriles. Retrieved from

-

BenchChem. Synthesis Guides for Nicotinonitrile Derivatives. Retrieved from

Sources

- 1. 1256819-38-1|6-Fluoro-5-methoxynicotinic acid|BLD Pharm [bldpharm.com]

- 2. 1184172-53-9|2-Fluoro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

Fluorinated Pyridine Derivatives: A Technical Guide to Design, Synthesis, and Application

Topic: Fluorinated Pyridine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative